4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, hydroxyl, and methoxy functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include brominated phenols and substituted pyrazoles. Key steps in the synthesis may involve:
Bromination: Introduction of bromine into the phenolic ring.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
Methoxylation: Introduction of methoxy groups.
Cyclization: Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of bromine to hydrogen.
Substitution: Replacement of bromine with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary, but typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: shares structural similarities with other brominated phenolic compounds and pyrazole derivatives.
Uniqueness
- The unique combination of functional groups (bromine, hydroxyl, methoxy) and the pyrrolo[3,4-c]pyrazole core distinguishes this compound from others. Its specific structure may confer unique chemical reactivity and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C22H22BrN3O4 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H22BrN3O4/c1-3-4-9-26-20(12-10-14(23)21(28)16(11-12)30-2)17-18(24-25-19(17)22(26)29)13-7-5-6-8-15(13)27/h5-8,10-11,20,27-28H,3-4,9H2,1-2H3,(H,24,25) |
InChI Key |
BWUJNJGCMMPLQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.